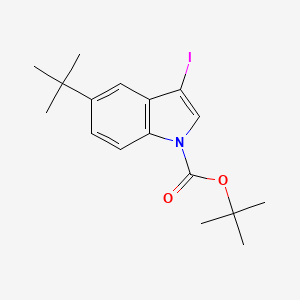
tert-Butyl 5-(tert-butyl)-3-iodo-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-(tert-butyl)-3-iodo-1H-indole-1-carboxylate is a complex organic compound featuring an indole core substituted with tert-butyl and iodine groups The tert-butyl group is known for its steric hindrance, which can influence the reactivity and stability of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(tert-butyl)-3-iodo-1H-indole-1-carboxylate typically involves multiple stepsThe tert-butyl group can be introduced using tert-butyl alcohol in the presence of a strong acid like sulfuric acid . The iodination of the indole core can be achieved using iodine or an iodine-containing reagent under suitable conditions .
Industrial Production Methods
Industrial production of such compounds often employs flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-(tert-butyl)-3-iodo-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbonyl compounds, while substitution reactions can yield various substituted indoles .
Scientific Research Applications
tert-Butyl 5-(tert-butyl)-3-iodo-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(tert-butyl)-3-iodo-1H-indole-1-carboxylate involves its interaction with molecular targets through its indole core and substituents. The tert-butyl groups provide steric hindrance, which can influence the binding affinity and selectivity of the compound. The iodine atom can participate in halogen bonding, further affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 5-bromonicotinate: Similar in structure but contains a bromine atom instead of iodine.
tert-Butyl carbamate: Contains a tert-butyl group but differs in its core structure.
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Contains tert-butyl groups but has a different core structure.
Uniqueness
tert-Butyl 5-(tert-butyl)-3-iodo-1H-indole-1-carboxylate is unique due to the combination of its indole core, tert-butyl groups, and iodine atom. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C17H22INO2 |
|---|---|
Molecular Weight |
399.27 g/mol |
IUPAC Name |
tert-butyl 5-tert-butyl-3-iodoindole-1-carboxylate |
InChI |
InChI=1S/C17H22INO2/c1-16(2,3)11-7-8-14-12(9-11)13(18)10-19(14)15(20)21-17(4,5)6/h7-10H,1-6H3 |
InChI Key |
WKBYRVUKKGHUEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C=C2I)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


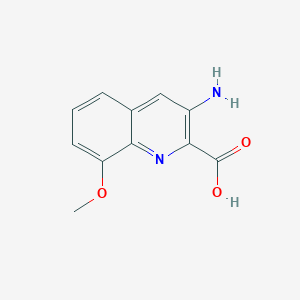
![(1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidin]-7-yl)boronic acid](/img/structure/B13657835.png)
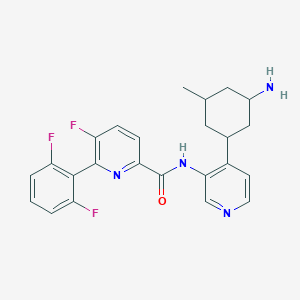
![3-Iodo-7-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13657846.png)
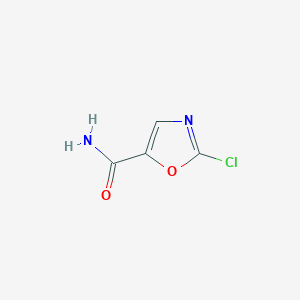

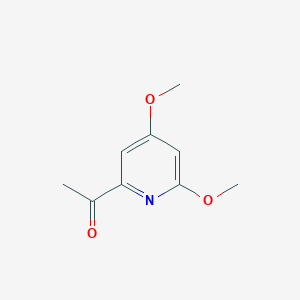
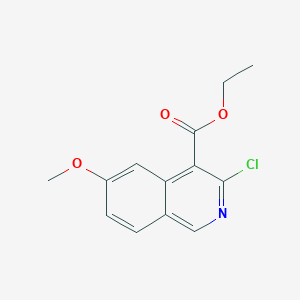

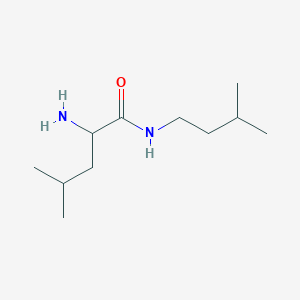
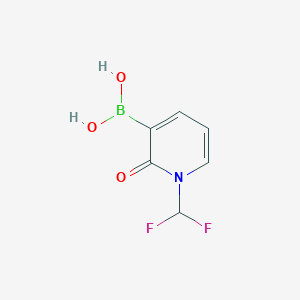
![6-Hydroxy-7-methyl-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13657927.png)
![4,6-Difluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13657929.png)

